REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])=[CH:3][C:4]([OH:6])=[O:5].[C:8]1([O:14][CH3:15])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>ClCCl>[CH3:15][O:14][C:8]1[CH:13]=[CH:12][C:11]([C:2]([CH3:7])([CH3:1])[CH2:3][C:4]([OH:6])=[O:5])=[CH:10][CH:9]=1 |f:2.3.4.5|
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Name
|
|
Quantity
|
2.064 mL
|
Type
|
reactant
|
Smiles
|
CC(=CC(=O)O)C
|
Name
|
|
Quantity
|
10.65 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
ice
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Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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4.36 mL
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)OC
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring at room temperature for 10 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In a dry flask was placed
|
Type
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TEMPERATURE
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Details
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the reaction was heated to 65° C
|
Type
|
WAIT
|
Details
|
After 2 hours
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Duration
|
2 h
|
Type
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TEMPERATURE
|
Details
|
the reaction was cooled to room temperature
|
Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with CHCl3 (3×50 mL)
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Type
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EXTRACTION
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Details
|
The combined organics were extracted with water (150 mL) and saturated NaHCO3 (3×75 ml)
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Type
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EXTRACTION
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Details
|
The acidified aqueous solution was extracted with 4×75 mL of Et2O
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Type
|
DRY_WITH_MATERIAL
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Details
|
The Et2O extracts were dried over Mg2SO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel with 0 to 100% EtOAc/hexanes
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(CC(=O)O)(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |